4-Bromo-1-[(1-methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine
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Overview
Description
4-Bromo-1-[(1-methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains both a pyrazole and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-[(1-methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-1,2,4-triazole with a brominating agent to introduce the bromo group. This is followed by the formation of the pyrazole ring through cyclization reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-[(1-methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
4-Bromo-1-[(1-methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-[(1-methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and triazole derivatives, such as:
- 5-Bromo-1-methyl-1H-1,2,4-triazole
- 4-[(1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazole .
Uniqueness
What sets 4-Bromo-1-[(1-methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine apart is its unique combination of the pyrazole and triazole rings, which can confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H9BrN6 |
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Molecular Weight |
257.09 g/mol |
IUPAC Name |
4-bromo-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C7H9BrN6/c1-13-6(10-4-11-13)3-14-2-5(8)7(9)12-14/h2,4H,3H2,1H3,(H2,9,12) |
InChI Key |
QICZWDMHCFRVKM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)CN2C=C(C(=N2)N)Br |
Origin of Product |
United States |
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